5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one
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Overview
Description
Pyridazine derivatives are a class of organic compounds that contain a six-membered ring with two adjacent nitrogen atoms . They are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multistep processes characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Molecular Structure Analysis
The molecular structure of pyridazine derivatives is typically composed of a six-membered ring with two adjacent nitrogen atoms . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions. For example, 1,3-dialkyl-1H-pyrazole-5-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can vary widely depending on their specific structure and substituents .Mechanism of Action
While the specific mechanism of action for “5-amino-2-phenyl-1H-pyridazine-3,4-dione” is not available, similar compounds like pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-2-phenyl-1H-pyridazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-12-13(10(15)9(8)14)7-4-2-1-3-5-7/h1-6,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUUXZNXSUCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)C(=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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